Japonine

Description

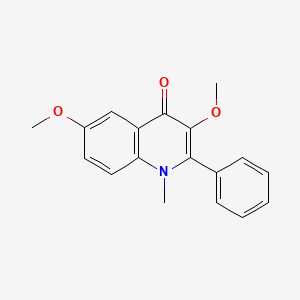

Structure

3D Structure

Properties

CAS No. |

30426-61-0 |

|---|---|

Molecular Formula |

C18H17NO3 |

Molecular Weight |

295.3 g/mol |

IUPAC Name |

3,6-dimethoxy-1-methyl-2-phenylquinolin-4-one |

InChI |

InChI=1S/C18H17NO3/c1-19-15-10-9-13(21-2)11-14(15)17(20)18(22-3)16(19)12-7-5-4-6-8-12/h4-11H,1-3H3 |

InChI Key |

XTBMLWZKNWXUHV-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=C(C=C2)OC)C(=O)C(=C1C3=CC=CC=C3)OC |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C(=O)C(=C1C3=CC=CC=C3)OC |

Synonyms |

japonine |

Origin of Product |

United States |

Natural Occurrence and Chemotaxonomic Distribution of Japonine

Japonine is identified as a 2-phenyl-4-quinolone alkaloid. [Previous search, 2, 14] It has been specifically isolated from Orixa japonica Thunb., a deciduous shrub native to East Asia, including China, Japan, and South Korea. [Previous search, 14, 28], wikipedia.orggardenexplorer.org Orixa japonica belongs to the Rutaceae family, commonly known as the rue family, which is recognized for its elegant, aromatic foliage. wikipedia.orggardenexplorer.orgrhs.org.ukplantnet.orgworldplants.ca

Chemotaxonomy, the classification of organisms based on their chemical constituents, provides valuable insights into plant relationships. [Previous search, 26, 32] Quinolinones, including this compound, are a class of N-heterocyclic carbonyl compounds. [Previous search, 18] The presence and distribution of specific secondary metabolites like this compound can serve as important chemotaxonomic markers, reflecting unique biosynthetic capabilities within particular plant lineages. [Previous search, 30]

Chemical Synthesis and Derivatization of Japonine

Total Synthesis Strategies for Japonine

The total synthesis of this compound, specifically 3,6-dimethoxy-1-methyl-2-phenyl-quinolin-4-one mitoproteome.org, has been achieved through several innovative approaches, with phosphine-mediated redox cyclization emerging as a notable strategy.

A contemporary and highly efficient method for the synthesis of 3-hydroxyquinoline-4(1H)-ones (3HQs), including this compound and its analogs, involves phosphine-mediated redox cyclization. This approach offers a metal-free and acid/base-free alternative to traditional synthetic routes, which often require harsh conditions organic-chemistry.orgresearchgate.netnih.gov. The starting materials for this method are readily accessible 1-(2-nitroaryl)prop-2-ynones organic-chemistry.orgresearchgate.netnih.govorganic-chemistry.org.

The mechanism of this phosphine-mediated cyclization commences with the Michael addition of a phosphine (B1218219) to the ynone precursor organic-chemistry.org. This addition leads to the formation of reactive allenolates, which are subsequently captured by the nitro group present within the same molecule organic-chemistry.org. This intramolecular trapping event facilitates the cyclization, ultimately yielding the desired 3-hydroxyquinoline-4(1H)-one scaffold organic-chemistry.org. The process is characterized as a formal intramolecular oxyamination of α,β-ynones organic-chemistry.orgnih.gov.

Table 1: Key Parameters for Phosphine-Mediated Redox Cyclization

| Parameter | Optimized Condition / Role | Reference |

| Catalyst | Phosphine (nucleophilic) | organic-chemistry.orgnih.gov |

| Starting Material | 1-(2-nitroaryl)prop-2-ynones (easily accessible) | organic-chemistry.orgnih.govorganic-chemistry.org |

| Solvent | Nonpolar solvents (better results) | organic-chemistry.org |

| Temperature | Higher temperatures (better results) | organic-chemistry.org |

| Water | Critical role in transformation mechanism | organic-chemistry.org |

| Conditions | Neutral, metal-free, acid/base-free | organic-chemistry.orgnih.gov |

| Mechanism Type | Michael addition followed by nitro group trapping; formal intramolecular oxyamination | organic-chemistry.orgnih.gov |

The scope of the phosphine-mediated redox cyclization method is primarily defined by the use of "easily accessible 1-(2-nitroaryl)prop-2-ynones" organic-chemistry.orgresearchgate.netnih.govorganic-chemistry.org. This methodology has demonstrated its synthetic utility not only in the total synthesis of this compound but also in the preparation of its various analogs and other rare quinoline (B57606) derivatives organic-chemistry.orgnih.govorganic-chemistry.org. While the literature emphasizes the accessibility of these precursors, specific limitations regarding their structural diversity or functional group compatibility are not explicitly detailed in the provided sources. However, the method's advantage lies in overcoming the need for harsh conditions typically associated with other synthetic routes organic-chemistry.orgresearchgate.netnih.gov.

Beyond the phosphine-mediated approach, a variety of other synthetic methodologies have been developed for the broader class of quinolin-4(1H)-ones and specifically for 3-hydroxyquinoline-4(1H)-ones, the core structure of this compound. These methods employ diverse starting materials and reaction conditions:

Classical Condensation Reactions : Established methods such as the Gould-Jacobs, Conrad-Limpach, Biere-Seelen, Dieckmann condensation, Snieckus reaction, and Camps reaction have been utilized to construct the quinoline-4(1H)-one scaffold mdpi.com.

Transition-Metal Catalysis :

Palladium-catalyzed carbonylation reactions allow for the preparation of 4-quinolones from 2-iodoanilines and terminal acetylenes mdpi.com.

A highly efficient copper-catalyzed aza-Michael addition of 2-aminobenzoates to β-substituted α,β-unsaturated ketones, followed by cyclization and mild oxidation, enables the straightforward synthesis of 3-carbonyl-4-quinolone derivatives organic-chemistry.org.

Co(III)-catalyzed enaminone-directed C-H coupling with dioxazolones provides quinolones organic-chemistry.org.

An efficient Cu(I)-catalyzed direct cyclization of readily available primary anilines and alkynes yields diverse 4-quinolones organic-chemistry.org.

Copper-catalyzed heterocyclization of 1-(2-bromophenyl)- and 1-(2-chlorophenyl)-2-en-3-amin-1-ones, derived from α,β-ynones and primary amines, also provides quinolone derivatives organic-chemistry.org.

Metal-Free and Oxidative Approaches :

A base-promoted insertion of ynones into the C-N σ-bond of amides offers a transition-metal-free synthesis of substituted quinolin-4(1H)-ones organic-chemistry.org.

An efficient reagent-free oxidative cyclization of alkynes with isatins facilitates the facile synthesis of structurally diverse 4-quinolones organic-chemistry.org.

An efficient reagent-free method for polysubstituted 4-quinolones can be achieved from 2-substituted alkynoyl aryl-sulfonamide, tolerating various functional groups organic-chemistry.org.

The Elbs peroxodisulfate oxidation has been reported as a strategy to directly convert 4(1H)-quinolones to 3-hydroxy-4(1H)-quinolones, although its application to natural 2-alkyl-3-hydroxy-4(1H)-quinolones is noted as not yet applied uni-konstanz.de.

The various synthetic routes to this compound and its core 3-hydroxyquinoline-4(1H)-one structure present distinct advantages and considerations. The phosphine-mediated redox cyclization approach stands out primarily due to its mild, neutral, metal-free, and acid/base-free reaction conditions organic-chemistry.orgresearchgate.netnih.gov. This characteristic is a significant improvement over many traditional methods that often necessitate harsh acidic or basic environments, which can limit substrate generality and practicality organic-chemistry.orgresearchgate.netnih.gov. The ability to synthesize these bioactive molecules under such mild conditions makes the phosphine-mediated method a highly practical route organic-chemistry.org.

Traditional methods, such as the Gould-Jacobs or Conrad-Limpach reactions, are well-established and provide reliable access to quinolone scaffolds mdpi.com. However, they may involve multiple steps or require more rigorous conditions. Transition-metal catalyzed reactions, while often highly efficient and providing good yields, introduce the need for metal catalysts, which can be associated with higher costs, potential toxicity, and challenges in catalyst removal from the final product organic-chemistry.orgmdpi.com. Metal-free oxidative cyclizations offer a "greener" alternative, aligning with principles of sustainable chemistry, but their substrate scope and functional group tolerance can vary across different specific reactions organic-chemistry.org.

Phosphine-Mediated Redox Cyclization Approaches

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is a crucial aspect of exploring their chemical space and potential applications. The phosphine-mediated redox cyclization method, which is effective for the total synthesis of this compound, is also explicitly noted for its utility in preparing its various analogs organic-chemistry.orgresearchgate.netnih.govorganic-chemistry.org. This indicates that structural modifications can be introduced through variations in the starting 1-(2-nitroaryl)prop-2-ynone precursors.

Beyond this specific method, the inherent structural versatility of the quinoline nucleus allows for the synthesis of a wide array of derivatives. General strategies for quinolone derivatives can be adapted to create this compound analogues. For instance, the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives with substituted phenyl groups at position 2 and various carboxamide groups at position 5 has been accomplished using 3-nitrophthalic anhydride (B1165640), α-haloketones, and primary amines as starting materials researchgate.net. This highlights the modularity possible in constructing such compounds.

The high potential for functionalization of the quinolone molecule means that diverse strategies and starting materials can be employed to obtain various analogues mdpi.com. This includes adapting general cyclization reactions from precursors like 2-aminochalcones for quinoline-based alkaloids mdpi.com. The ability to readily synthesize a broad range of analogues is critical for structure-activity relationship studies and the development of new compounds.

Advanced Structural Elucidation and Analytical Characterization of Japonine

Spectroscopic Analysis of Japonine

Spectroscopic methods are indispensable tools in natural product chemistry, offering detailed insights into the molecular framework, functional groups, and connectivity of atoms within a compound. For this compound, these techniques were pivotal in confirming its proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, which in turn allows for the precise determination of its elemental composition and molecular formula. For this compound, HRMS analysis confirmed its molecular formula as C18H17NO3. mdpi.comscribd.com The exact mass of this compound has been reported as 295.1208 Da (neutral mass). princeton.edu This high precision is crucial in distinguishing between compounds with similar nominal masses but different elemental compositions, thereby providing a definitive molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Unit | Source |

| Molecular Formula | C18H17NO3 | - | mdpi.comscribd.com |

| Exact Mass (Neutral) | 295.1208 | Da | princeton.edu |

X-Ray Diffraction (XRD) for Single-Crystal Structure Confirmation

X-Ray Diffraction (XRD) is the most definitive method for determining the solid-state three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and absolute configuration (if the crystal is chiral). mdpi.comresearchgate.neteurjchem.com While the structure of this compound (C18H17NO3) was confirmed through chemical synthesis and spectroscopic data, specific single-crystal X-ray diffraction data for this particular compound was not found in the provided search results. github.io However, for many complex natural products, obtaining suitable single crystals for XRD analysis provides irrefutable proof of their molecular structure and stereochemistry. mdpi.comsdsu.edumdpi.comresearchgate.netresearchgate.net

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD))

Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules. ceitec.czsdsu.edudntb.gov.uamdpi.com ECD measures the differential absorption of left and right circularly polarized light by a chiral substance, producing a characteristic spectrum that is highly sensitive to the molecule's three-dimensional structure.

However, based on its established chemical structure, 3,6-dimethoxy-1-methyl-2-phenyl-quinolin-4-one, this compound (PubChem CID 442915) is an achiral molecule. It does not possess any chiral centers (carbon atoms bonded to four different groups) or inherent chirality elements (like axial, planar, or helical chirality). Therefore, ECD spectroscopy is not applicable for the determination of its absolute configuration.

For chiral natural products, ECD data are typically compared with theoretically calculated ECD spectra using quantum chemical methods (e.g., Time-Dependent Density Functional Theory, TD-DFT). sdsu.edudntb.gov.uamdpi.com A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. This approach is particularly valuable for new compounds or when crystallographic data are unavailable. dntb.gov.ua

Chromatographic and Hyphenated Techniques for this compound Analysis

Chromatographic and hyphenated techniques are indispensable for the separation, identification, and quantification of this compound, providing critical insights into its purity and structural integrity.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Purity and Quantification

Ultra-High-Performance Liquid Chromatography (UHPLC) represents an advanced evolution of liquid chromatography, offering significant enhancements in speed, resolution, and sensitivity for analytical separations ijsrtjournal.com. This is achieved through the use of smaller particle sizes (typically ≤ 2 µm) in the stationary phase and the ability to operate at much higher pressures (up to 100 MPa) compared to conventional HPLC ijsrtjournal.comamericanpharmaceuticalreview.com. These characteristics allow for faster analysis times, improved separation efficiency, and enhanced detection of compounds, even at trace levels ijsrtjournal.com.

For this compound, UHPLC is a crucial tool for assessing its purity and for accurate quantification within complex matrices. Its high resolution capabilities ensure effective separation of this compound from potential impurities or co-eluting compounds, which is vital for quality control and research applications ijsrtjournal.com. This compound has been detected in non-target metabolomic analyses utilizing UHPLC coupled with quadrupole-time-of-flight mass spectrometry (UHPLC-QE-MS), demonstrating its applicability for quantitative assessment in biological samples peerj.comnih.gov. This integration allows for precise measurement and monitoring of this compound's concentration, ensuring the reliability of experimental data.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and QTOF) for Impurity Profiling and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced variants, such as LC-MS/MS (tandem mass spectrometry) and QTOF (quadrupole time-of-flight) mass spectrometry, are pivotal for the comprehensive characterization of this compound, including impurity profiling and metabolite identification. LC-MS/MS offers high selectivity and sensitivity, making it less susceptible to interference from coexisting substances mst.or.jpsciex.com. This technique is particularly well-suited for analyzing compounds with large molecular masses or relatively high polarity, as well as thermally unstable materials, due to its gentle ionization methods mst.or.jp.

The fragmentation pattern obtained from mass spectrometry is a key component in establishing and confirming the structure of this compound researchgate.net. For the quinoline (B57606) alkaloid this compound, its chemical behavior and fragmentation pattern by mass spectrometry are consistent with its established structure as 1-methyl-2-phenyl-3,6-dimethoxy-4-quinolone researchgate.net.

QTOF-MS, often coupled with UHPLC, plays a significant role in untargeted metabolomics, allowing for the comprehensive profiling of a wide range of metabolites within a sample mdpi.comfrontiersin.org. In metabolomic studies, this compound (specifically S-Japonin in some contexts, but the general principle applies to the quinoline alkaloid for identification) has been identified in serum samples using untargeted liquid chromatography-hybrid quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) publish.csiro.au. This capability extends to impurity profiling, where the high mass accuracy and resolution of QTOF-MS enable the detection and identification of minor components and potential degradation products, which is critical for ensuring the quality and stability of this compound samples mdpi.comfrontiersin.org. Furthermore, LC-MS/MS is employed for the identification of metabolites, including isobaric structures, by providing detailed fragmentation information that can be matched against databases for conclusive identification sciex.com.

Gas Chromatography-Mass Spectrometry (GC-MS) (If Volatile Derivatives are Formed)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique primarily used for the separation and identification of volatile and semi-volatile compounds shimadzu.comapt-int.com. Its strength lies in its excellent separation capacity, coupled with the ability to generate a unique mass spectrum for each eluting compound, which simplifies identification through comparison with extensive mass spectral databases shimadzu.comapt-int.com. GC-MS is widely applied in various fields for the analysis of essential oils, flavor compounds, and other volatile constituents nih.govteknolabjournal.comnih.gov.

While GC-MS is highly effective for volatile substances, the direct analysis of the quinoline alkaloid this compound by GC-MS would typically necessitate a derivatization step to convert it into a volatile form. This involves chemical reactions that introduce functional groups to increase volatility and thermal stability, making the compound amenable to gas chromatographic separation shimadzu.com. However, current scientific literature does not extensively report the direct application of GC-MS for the analysis of the quinoline alkaloid this compound, suggesting that it is not inherently volatile or commonly derivatized for this technique. If volatile derivatives of this compound were to be formed, GC-MS would provide a robust method for its qualitative and quantitative analysis, offering insights into its composition and potential impurities.

Other Advanced Analytical Methodologies

Beyond chromatographic and hyphenated techniques, other advanced analytical methodologies offer complementary information for the comprehensive characterization of this compound.

Raman Spectroscopy and Morphologically-Directed Raman Spectroscopy (MDRS)

Raman spectroscopy is a non-destructive analytical technique that provides detailed fundamental molecular information based on the inelastic scattering of monochromatic light iisermohali.ac.inrsc.orgarxiv.org. It is highly sensitive to molecular vibrations, offering a unique "fingerprint" that can be used for the identification of chemical compounds, structural elucidation, and the characterization of conformational characteristics iisermohali.ac.inrsc.org. Raman spectroscopy can also be applied to identify amorphous and crystalline phases of materials nih.gov.

The synthetic utility of Raman spectroscopy has been extended to the total synthesis of this compound and its analogues, indicating its role in verifying the structure and purity of synthesized compounds during the development process iisermohali.ac.iniisermohali.ac.in. This application highlights its importance in confirming the successful formation of the desired chemical structure and identifying any structural variations in analogues.

Morphologically-Directed Raman Spectroscopy (MDRS) combines the chemical specificity of Raman spectroscopy with morphological imaging, allowing for the chemical analysis of individual particles or specific regions within a heterogeneous sample tandfonline.com. While specific research findings on MDRS applied directly to the quinoline alkaloid this compound were not extensively detailed in the provided sources, the technique holds significant potential. MDRS could be utilized to analyze the chemical composition of different morphological forms of this compound, such as polymorphs or solvates, or to investigate its distribution within complex matrices if it were part of a mixture or formulation. This capability would provide spatially resolved chemical information, which is invaluable for understanding the physical and chemical properties of this compound in various states.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a widely employed analytical technique for the identification of functional groups within organic compounds nih.govhamamatsu.com. The principle of FTIR spectroscopy relies on the absorption of infrared light by a sample, which causes molecular bonds to vibrate at specific frequencies hamamatsu.comnih.gov. The unique pattern of absorbed frequencies generates a spectrum that serves as a distinctive "fingerprint" for a given molecule, allowing for the identification of characteristic functional groups such as hydroxyl, carbonyl, and amine groups nih.govnih.gov.

For the quinoline alkaloid this compound, FTIR spectroscopy has been instrumental in its structural elucidation. The structure of this compound was established through a combination of chemical and spectral properties, including Infrared (IR) spectroscopy researchgate.nettandfonline.com. The IR spectrum provided crucial information about the presence and arrangement of functional groups within the this compound molecule, contributing to the confirmation of its structure as 1-methyl-2-phenyl-3,6-dimethoxy-4-quinolone researchgate.net. This technique offers a rapid and non-destructive method for verifying the presence of specific functional groups, which is essential for confirming the identity and purity of this compound samples.

Compound Names and PubChem CIDs

The table below lists the chemical compounds discussed in this article, along with their corresponding PubChem Compound Identification (CID) numbers.

| Compound Name | PubChem CID |

| This compound (quinoline alkaloid) | 442915 |

| S-Japonin (sesquiterpenoid) | 131751866 |

Advanced Microscopic Techniques (e.g., AFM, SEM, TEM) for Morphological Characterization (If Relevant to Material Science Applications)

Advanced microscopic techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are indispensable tools for the morphological characterization of materials at the nanoscale. These techniques provide crucial insights into surface topography, internal structure, and elemental composition, which are fundamental for understanding material properties and potential applications in material science. nanosurf.comafmworkshop.comscas.co.jpcityu.edu.hk

Atomic Force Microscopy (AFM) : AFM operates by scanning a sharp probe across a sample's surface, measuring short-ranged interfacial forces to generate a quantitative topographic map with high lateral and vertical resolution. nanosurf.com It is capable of operating in various environments, including air, vacuum, and liquids, making it suitable for studying samples in their native or near-native states. nanosurf.comcityu.edu.hk AFM provides information on surface roughness, defects, and step heights, and can also characterize local sample properties such as conductivity, surface potential, and stiffness. nanosurf.com

Transmission Electron Microscopy (TEM) : TEM provides unparalleled internal structural information by transmitting an electron beam through a thin sample. nanosurf.com It offers atomic-scale resolution (around 0.1-0.2 nanometers), making it ideal for detailed analysis of internal structures, crystallography, and defects. nanosurf.comafmworkshop.com TEM can also provide compositional and chemical state information. nanosurf.com

Relevance to this compound in Material Science Applications: While AFM, SEM, and TEM are powerful for morphological characterization in material science, direct and extensive detailed research findings specifically on the morphological characterization of the alkaloid this compound (3,6-dimethoxy-1-methyl-2-phenyl-4-quinolone) using these advanced microscopic techniques, particularly in the context of its relevance to material science applications, are not widely documented in the current scientific literature.

Should this compound be explored for material science applications—for instance, if it were to be incorporated into composite materials, utilized in thin films, or synthesized into crystalline structures with specific morphologies—these techniques would be crucial. For example:

AFM could be used to study the surface topography and roughness of this compound films or crystals, and to investigate its interaction with other materials in a composite.

TEM could be employed to examine the internal crystalline structure of this compound, its molecular arrangement in ordered phases, or the dispersion and interface characteristics of this compound within a nanoscale composite.

The table below summarizes the general capabilities of these advanced microscopic techniques for morphological characterization, which would be applicable if this compound were to be investigated in a material science context.

| Technique | Primary Information Provided | Resolution (Typical) | Environmental Conditions | Sample Preparation (Typical) |

| AFM | Quantitative topography, surface roughness, mechanical, electrical, and magnetic properties | Lateral: nm scale; Vertical: Å scale nanosurf.comafmworkshop.com | Air, liquid, vacuum, controlled atmospheres nanosurf.comcityu.edu.hk | Minimal; preserves native state nanosurf.com |

| SEM | Detailed surface morphology, compositional contrast (EDS) | Lateral: 1-10 nm nanosurf.comafmworkshop.com | High vacuum (ESEM allows lower vacuum) nanosurf.comcityu.edu.hk | Moderate; often requires conductive coating nanosurf.com |

| TEM | Atomic-scale internal structure, crystallography, defects, compositional information | Atomic scale (0.1-0.2 nm) nanosurf.comafmworkshop.com | High vacuum (Cryo-TEM for hydrated samples) nanosurf.com | Extensive; ultra-thin sections nanosurf.com |

Molecular and Cellular Mechanisms of Action of Japonine

Structure-Activity Relationship (SAR): No literature is available that discusses the SAR or QSAR modeling of Japonine or its analogues.wikipedia.orgmdpi.com

Pharmacophore Elucidation: There are no studies on the pharmacophore modeling of this compound to identify its key features for target interaction.dovepress.commdpi.com

Due to the absence of this specific scientific information, creating an article that is "thorough, informative, and scientifically accurate" while strictly adhering to the provided outline is not feasible. To do so would require speculation and fabrication of data, which would violate the core principles of scientific accuracy.

Identification of Key Structural Motifs for Bioactivity

The specific structure-activity relationships (SAR) for the alkaloid this compound (1-Methyl-2-phenyl-3,6-dimethoxyquinoline-4(1H)-one) have not been extensively detailed in dedicated studies. However, by examining research on the broader class of 4-quinolinone alkaloids, it is possible to infer the key structural motifs of this compound that are likely crucial for its biological activities. The 4-quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in compounds with diverse and significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comnih.gov

The bioactivity of 4-quinolinone derivatives is highly dependent on the nature and position of various substituents on the core heterocyclic ring and its appended groups. rsc.org For this compound, the following structural features are considered important for its bioactivity based on SAR studies of analogous compounds:

The 4-Quinolone Core: This heterocyclic system is the fundamental pharmacophore. The presence of the carbonyl group at the C-4 position and the nitrogen atom at the N-1 position are considered essential for the general potency of this class of compounds. mdpi.com

N-1 Methyl Group: Substitution on the nitrogen atom of the quinolinone ring is a critical determinant of biological activity. mdpi.com The presence of a methyl group at the N-1 position in this compound is a key feature. In related 4-quinolinone structures, small alkyl groups at this position, such as a methyl or a cyclopropyl group, have been shown to influence the compound's potency and interaction with biological targets. mdpi.com

C-2 Phenyl Group: The presence of an aryl ring, such as the phenyl group at the C-2 position of the quinoline (B57606) core, is a common feature in bioactive 2-aryl-4-quinolinones and is known to play a significant role in their biological effects. nih.gov Modifications on this phenyl ring in analogous compounds have been shown to modulate activity, indicating its importance in target binding. researchgate.net

C-6 Methoxy Group: Substitutions on the benzo portion of the quinolinone ring significantly impact bioactivity. rsc.org Specifically, the presence of a fluorine atom at the C-6 position has been identified as optimal for the anticancer activity of some 4-quinolinones. mdpi.com In this compound, this position is occupied by a methoxy group. The nature of the substituent at C-6 can influence pharmacokinetic properties and target interactions. rsc.org

Interactive Data Table: Key Structural Motifs of this compound and Their Inferred Bioactivity Contribution

| Structural Motif | Position | Description | Inferred Contribution to Bioactivity |

| 4-Quinolone Core | - | Heterocyclic bicyclic scaffold with a carbonyl at C-4. | Essential pharmacophore for general biological activity. mdpi.com |

| Methyl Group | N-1 | Small alkyl substituent on the ring nitrogen. | Influences potency and target interaction. mdpi.com |

| Phenyl Group | C-2 | Aryl substituent. | Important for target binding and overall bioactivity. nih.gov |

| Methoxy Group | C-3 | Electron-donating group. | Affects molecular planarity and electronic properties, influencing target interaction. mdpi.com |

| Methoxy Group | C-6 | Electron-donating group on the benzo ring. | Modulates pharmacokinetic properties and target binding affinity. rsc.org |

Theoretical and Computational Studies of Japonine

Quantum Chemical Investigations

Quantum chemical investigations, primarily based on quantum mechanics, delve into the electronic structure of molecules to predict their properties and reactivity. Density Functional Theory (DFT) is a widely used method in this domain due to its balance of accuracy and computational efficiency rsc.orgpmf.unsa.baarxiv.org.

Density Functional Theory (DFT) calculations are fundamental for exploring the electronic structure and reactivity of chemical compounds. For a molecule like Japonine, DFT can be employed to optimize its molecular geometry, determine its ground state electronic configuration, and calculate various electronic properties rsc.orgarxiv.orgmdpi.comschrodinger.com. These properties include frontier molecular orbitals (HOMO and LUMO), which are critical for understanding chemical reactivity. The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) provides insights into a molecule's kinetic stability and chemical reactivity; a smaller energy gap often indicates higher reactivity arxiv.orgschrodinger.comschrodinger.comresearchgate.net.

DFT calculations can also yield global reactivity descriptors such as chemical hardness (η), global softness (S), electrophilicity (ω), and electronegativity (χ) rsc.orgpmf.unsa.baarxiv.orgresearchgate.net. Chemical hardness, for instance, measures a molecule's resistance to electron distribution changes and is inversely related to its reactivity arxiv.org. By analyzing these descriptors, researchers can predict how this compound might interact with other molecules, identifying potential electrophilic and nucleophilic sites, which are crucial for understanding reaction pathways pmf.unsa.baresearchgate.net.

While specific detailed DFT studies on the electronic structure and reactivity of this compound are not extensively detailed in the provided search results, the general application of DFT methods to quinolone derivatives and other organic molecules suggests that similar analyses would be highly informative for this compound researchgate.net.

Computational spectroscopy involves predicting various spectroscopic data (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Electronic Circular Dichroism (ECD)) based on quantum chemical calculations computabio.commdpi.comnih.govrsc.orgarxiv.orgaps.orgnih.govnih.gov. These predictions are invaluable for confirming experimental structural assignments, aiding in the elucidation of complex molecular structures, and gaining deeper insights into conformational effects computabio.commdpi.comrsc.orgaps.org.

For this compound, computational methods can predict its NMR chemical shifts (¹H and ¹³C), which are highly sensitive to the local electronic environment of atoms and can help in assigning experimental NMR signals mdpi.comnih.govrsc.orgarxiv.orgaps.orgnih.gov. Similarly, predicted IR spectra can provide vibrational frequencies and intensities, allowing for the identification of functional groups and molecular conformations mdpi.comnih.govarxiv.orgaps.orgnih.gov. UV-Vis spectroscopy predictions can shed light on the electronic transitions within this compound, which are related to its chromophoric properties and absorption characteristics mdpi.comnih.govarxiv.orgnih.gov. For chiral molecules, ECD spectroscopy predictions are crucial for determining absolute stereochemistry, often in conjunction with conformational searches computabio.commdpi.com.

While no specific computational spectroscopic predictions for this compound were found in the provided search results, these methods are routinely applied to organic compounds to complement and interpret experimental data computabio.commdpi.comnih.govrsc.orgarxiv.orgaps.orgnih.govnih.gov.

Computational chemistry is a powerful tool for predicting chemical reactivity and elucidating reaction mechanisms by exploring potential energy surfaces and identifying transition states nih.govucl.ac.ukuzh.chschrodinger.comuni-duesseldorf.dearxiv.org. For this compound, theoretical studies can help understand its participation in various chemical transformations.

The elucidation of reaction mechanisms often involves identifying stable reactants, products, intermediates, and crucial transition state structures ucl.ac.ukschrodinger.comarxiv.org. DFT calculations can map the reaction pathway, providing insights into the energy barriers and the sequence of chemical events, such as bond breaking/formation, charge polarization, and transfer nih.govucl.ac.ukarxiv.org. The concept of reaction force constant (κ) can further characterize reaction pathways by assessing the curvature of the potential energy profile, correlating with electronic structure rearrangements nih.gov.

This compound has been mentioned in the context of plausible reaction mechanisms and DFT analysis of reaction mechanisms researchgate.netresearchgate.net. This indicates that computational studies have been applied to understand how this compound or its related structures undergo chemical reactions. Such studies are vital for designing new synthetic routes or understanding the compound's behavior in biological systems uzh.chschrodinger.comuni-duesseldorf.de.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as Molecular Dynamics (MD) and protein-ligand docking, provide insights into the dynamic behavior of molecules and their interactions within complex environments, including biological systems drugdesigndata.orgnih.gov.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, offering insights into conformational changes, solvent effects, and interactions with other molecules drugdesigndata.orgnih.gov. For this compound, MD simulations can provide a detailed molecular description of its behavior in different environments.

In solvent environments, MD simulations can quantify water displaceability and provide accurate interaction maps, which are crucial for understanding solvation effects and how this compound might interact with its surroundings drugdesigndata.org. Mixed-solvent MD simulations, for instance, can reveal cryptic binding sites on proteins that might not be apparent in static crystal structures, by observing how the protein surface adapts to the presence of various solvent probes nih.gov. This is particularly relevant for understanding how this compound might behave in a physiological context.

While specific MD simulations of this compound in various environments were not found in the provided search results, the general application of MD simulations to study small molecules in mixed solvents and their interactions with protein binding sites is a well-established field drugdesigndata.orgnih.gov. These simulations allow for the characterization of protein flexibility and the influence of aqueous solvation on molecular recognition drugdesigndata.org.

Protein-ligand docking is a computational method used to predict the preferred orientation (binding mode or pose) of a small molecule (ligand, such as this compound) when bound to a protein target schrodinger.com. This technique is fundamental in structure-based drug discovery for identifying potential lead compounds and understanding their mechanism of action.

For this compound, protein-ligand docking studies would involve computationally fitting the molecule into the binding pocket of a target protein. The goal is to identify the most energetically favorable binding pose and predict the binding affinity schrodinger.com. Advanced docking protocols often incorporate aspects of protein flexibility and can be combined with MD simulations to improve the accuracy of binding mode predictions, especially when dealing with proteins that undergo significant conformational changes upon ligand binding.

The accuracy of binding mode prediction can be significantly improved by methods that account for pocket expansion or by using protein-specifically adapted potential fields. While specific protein-ligand docking studies involving this compound were not detailed in the provided search results, the general methodology is widely applied to understand the interactions of small molecules with biological targets schrodinger.com.

De Novo Design and Virtual Screening of this compound Derivatives

De novo design and virtual screening are pivotal computational strategies in modern drug discovery, aiming to identify or generate novel chemical entities with desired properties. Virtual screening involves computationally sifting through vast compound libraries to pinpoint potential drug candidates naist.jpmeilerlab.orgfujitsu.comfrontiersin.orgresearchgate.net. This approach allows for rapid identification of molecules likely to bind to a specific biological target, thereby accelerating the lead discovery process meilerlab.orgfujitsu.com.

Conversely, de novo design focuses on constructing new molecules from scratch, often within the geometric and chemical constraints of a target receptor fujitsu.comfrontiersin.orgresearchgate.netosti.gov. This method facilitates the exploration of extensive chemical spaces, potentially yielding compounds with greater diversity and novelty compared to traditional screening methods fujitsu.comosti.gov. De novo design algorithms typically employ strategies such as "grow," "fragment-link," or "sampling" to build molecules, incorporating rules and geometric constraints to ensure chemical feasibility osti.gov.

For this compound, a quinoline (B57606) alkaloid, these computational techniques hold significant promise for the discovery and optimization of derivatives. Given its reported presence in herbal remedies and association with biological activities rsc.orgnih.govrsc.org, de novo design could be employed to generate novel this compound analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles. For instance, by using the structural scaffold of this compound as a starting point, algorithms could design new side chains or modifications that optimize interactions with specific biological targets. Similarly, virtual screening could be applied to large databases of commercially available or synthetically accessible compounds, searching for molecules that share structural similarities with this compound or are predicted to interact with the same biological targets, thus identifying potential lead compounds or scaffolds for further development.

Cheminformatics and Machine Learning Applications for this compound Research

Cheminformatics, at the intersection of chemistry and informatics, utilizes computational tools to address chemical challenges, particularly in the realm of drug discovery naist.jpmeilerlab.orgmdpi.com. The exponential growth of chemical data has propelled the integration of machine learning (ML) into cheminformatics, revolutionizing the analysis, exploration, and prediction of molecular properties and activities mdpi.com. ML models leverage chemical data, often represented as molecular descriptors or fingerprints, to perform predictive tasks meilerlab.orgmdpi.com.

Predictive Modeling of this compound's Biological Activities

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of cheminformatics and machine learning in drug discovery meilerlab.orgmdpi.comnih.gov. QSAR models aim to establish a quantitative correlation between the chemical and physical properties of a molecule and its biological response meilerlab.org. Various ML algorithms, including regression analysis, support vector machines (SVMs), random forests, decision trees, and artificial neural networks (ANNs), are employed to build these predictive models meilerlab.orgmdpi.comnih.gov.

This compound (CID 442915) has been identified as a bioactive component in several studies, particularly within the context of traditional Chinese medicine. For example, this compound was considered one of the important bioactive molecules in Kidney-tonifying herbs used for the treatment of unexplained recurrent spontaneous abortion (URSA) nih.gov. In such studies, network pharmacology and molecular docking approaches have been utilized to investigate the potential mechanisms and targets of herbal compounds, including this compound rsc.orgnih.govrsc.org. This involves constructing "drug–target–disease" networks to elucidate the complex interactions of multi-component herbal formulas rsc.org.

A study exploring the therapeutic effect of the Eucommia ulmoides–Dipsaci Radix herbal pair on osteoporosis also identified this compound (C18H17NO3) as an active compound rsc.orgrsc.org. The research employed network pharmacology and molecular docking to understand the multi-component, multi-target, and multi-pathway interaction mechanisms, providing a theoretical basis for the active ingredients and their actions rsc.org. These computational approaches allow for the prediction of how this compound might interact with various biological targets, contributing to an understanding of its potential therapeutic effects.

An example of how such predictive modeling might be structured for this compound's biological activities could involve:

Data Collection : Gathering known biological activity data for this compound and its structural analogs from databases.

Descriptor Generation : Converting chemical structures into numerical descriptors (e.g., 2D fingerprints, topological indices) meilerlab.orgmdpi.com.

Model Training : Training ML models (e.g., QSAR) to predict specific biological activities (e.g., activity against certain enzymes or receptors) based on these descriptors meilerlab.orgmdpi.com.

Virtual Screening : Applying the trained models to screen large virtual libraries for compounds predicted to exhibit desired activities.

Retrosynthetic Analysis of this compound Using Computational Tools

For a complex natural product like this compound (CID 442915), computational retrosynthetic analysis could be instrumental in designing efficient and feasible synthetic pathways. By inputting this compound's structure into such a tool, chemists could:

Identify Disconnections : The software would propose strategic disconnections in the molecule, breaking it down into simpler fragments.

Suggest Precursors : For each disconnection, potential precursor molecules that could lead to the target structure through known reactions would be suggested.

Evaluate Routes : The system could evaluate multiple possible synthetic routes based on criteria such as cost, yield, complexity, and the availability of starting materials computabio.com.

Database Mining for this compound-Related Compounds and Targets

Chemical databases are indispensable resources in cheminformatics, serving as repositories for vast amounts of chemical information, including compound structures, physicochemical properties, and biological activities mdpi.com. Mining these databases allows researchers to retrieve specific molecular data, analyze large datasets, and uncover hidden relationships mdpi.comnih.gov.

For this compound (CID 442915), various public databases provide fundamental chemical and biological information:

PubChem (CID 442915) : Offers comprehensive data including its chemical structure, names, molecular formula (C18H17NO3), and links to literature and other databases nih.gov. It also lists synonyms such as 1-methyl-2-phenyl-3,6-dimethoxyquinoline-4(1H)-one nih.gov.

J-GLOBAL : Provides chemical substance information, including molecular formula (C18H17NO3) and systematic names jst.go.jp.

Metabolomics Workbench / RefMet : Lists this compound with its systematic name and links to PubChem (CID 442915), CHEBI, and KEGG (C10699) mitoproteome.orgmitoproteome.org.

KEGG COMPOUND (C10699) : A database for chemical substances, including natural products, with information on their structures and related pathways jst.go.jpmitoproteome.org.

Database mining for this compound extends beyond its basic chemical properties to identifying related compounds and potential biological targets. This process often involves:

Structural Similarity Searches : Identifying compounds structurally similar to this compound, which might share similar biological activities (the "similarity principle" in cheminformatics) naist.jpmeilerlab.org.

Target Prediction : Using computational tools and databases (e.g., Swiss Target Prediction, TargetNet) to predict the macromolecular targets with which this compound is likely to interact rsc.orgrsc.orgnih.gov. For instance, in studies involving herbal compounds, active ingredients are screened against target prediction databases to identify potential targets rsc.orgrsc.org.

Network Analysis : Constructing complex networks that link compounds to their predicted targets and associated pathways, which can reveal multi-target mechanisms of action nih.govrsc.orgnih.gov. For example, in the context of Kidney-tonifying herbs, this compound was part of a component-target pathway network identified through network analysis, suggesting its involvement in tumor-related signaling pathways for URSA treatment nih.gov. Similarly, for osteoporosis, network pharmacology combined with molecular docking was used to elucidate the mechanism of the Eucommia ulmoides–Dipsaci Radix herbal pair, in which this compound is present rsc.orgrsc.org.

Literature Mining : Extracting information from scientific literature to find co-occurrences of this compound with diseases, biological processes, or specific targets nih.govnih.gov.

These data mining approaches are crucial for characterizing natural product sets, revealing chemical motifs, and guiding further experimental and computational research in drug discovery nih.gov.

Emerging Research Frontiers for Japonine

Potential Applications in Agriculture (Non-human focus)

The natural occurrence of Japonine in plants known for their defensive properties suggests its potential utility in agricultural contexts, particularly in areas related to plant growth and defense.

While jasmonates, such as jasmonic acid (PubChem CID: 5281166) and methyl jasmonate (PubChem CID: 5281929), are well-established plant hormones known to regulate diverse developmental pathways including seed germination, root growth, flowering, fruit ripening, and senescence, and to elicit plant defense responses against biotic and abiotic stresses, direct evidence specifically detailing this compound's role as a plant growth regulator or defense elicitor in a manner analogous to jasmonates is not extensively documented in current research wikipedia.orgwikipedia.orgzeon.co.jpkawaiijapan.in. However, the plant sources of this compound, such as Ruta angustifolia, are known to produce a variety of bioactive compounds, indicating a complex chemical ecology that could involve such regulatory functions encyclopedia.pub. Further research is needed to specifically elucidate if this compound itself directly participates in these plant physiological processes.

The plants from which this compound is isolated, Ruta angustifolia and Orixa japonica, exhibit notable antifungal and insecticidal activities, suggesting that this compound, as a constituent, may contribute to these properties. Extracts of Ruta angustifolia have demonstrated antifungal effects against plant pathogens such as Fusarium oxysporum and Botrytis cinerea nih.govpeerj.commdpi.com. Additionally, Ruta angustifolia has shown antibacterial properties, with its chloroform (B151607) fractionated extract effectively inhibiting the growth of Porphyromonas gingivalis peerj.com.

Similarly, quinoline (B57606) alkaloids derived from Orixa japonica, which include this compound, have been reported to possess anti-pathogenic fungi activities researchgate.net. Some of these alkaloids have exhibited fungicidal effects comparable to or even superior to commercial agricultural fungicides against species like Alternaria alternata and Botrytis cinerea researchgate.net. Furthermore, Orixa japonica constituents, including certain quinoline alkaloids, are known for their insecticidal and food-repelling activities researchgate.net. While studies have investigated the insect antifeeding activity of compounds from Orixa japonica, including this compound, other furocoumarin-type compounds have shown stronger feeding inhibitory effects tandfonline.com. These findings infer a potential, albeit not yet fully characterized, contribution of this compound to the fungicidal and insecticidal properties observed in its source plants.

This compound as a Research Tool in Chemical Biology

In the field of chemical biology, small molecules often serve as invaluable tools for dissecting complex biological systems. This compound's distinct chemical structure and bioactivity position it as a candidate for such applications.

Chemical biology endeavors to develop molecular probes to visualize and understand biological processes in vivo and to unravel intricate biological pathways riken.jpriken.jp. Given that this compound is a bioactive compound organic-chemistry.orgnih.gov, it presents a potential scaffold for the development of such probes. By chemically modifying this compound or its analogs with reporter tags (e.g., fluorescent labels), researchers could potentially track its interactions with specific biomolecules or cellular components, thereby shedding light on novel biological mechanisms or targets. However, specific research detailing this compound's direct application as a molecular probe to unravel biological pathways is an area that warrants further exploration.

This compound belongs to the class of quinoline alkaloids mitoproteome.orgnih.govmitoproteome.org. Quinoline derivatives are recognized as "privileged structural motifs" in medicinal chemistry due to their widespread presence in biologically active compounds and their ability to interact with a broad range of biological targets organic-chemistry.orgacs.orgorganic-chemistry.orgbac-lac.gc.ca. This inherent versatility makes this compound a promising scaffold for the development of novel chemical tools. Researchers can leverage its core quinoline structure to synthesize libraries of derivatives, introducing various functional groups to modulate their biological activity, selectivity, and physicochemical properties. Such systematic modifications can lead to the discovery of new compounds with tailored activities, suitable for investigating specific biological questions or for developing new therapeutic or agrochemical agents.

Innovative Synthetic Methodologies for this compound Production

Efficient and sustainable synthetic routes are crucial for advancing the research and potential applications of complex natural products like this compound. Recent developments have focused on more accessible and environmentally friendly approaches.

One established method for synthesizing this compound involves the reaction of 5-methoxy-N-methylisatoic anhydride (B1165640) with α-methoxyacetophenone, yielding this compound in a reasonable yield capes.gov.br. More recently, innovative approaches have emerged, particularly a phosphine-mediated redox cyclization method. This novel methodology enables the synthesis of 3-hydroxyquinoline-4(1H)-ones (3HQs), a class of compounds that includes this compound and its analogs, under neutral conditions organic-chemistry.orgnih.govacs.orgresearchgate.net. This represents a significant advancement as it offers a metal-free and acid/base-free alternative to traditional synthesis methods, which often require harsh conditions that can limit generality and practicality organic-chemistry.orgacs.orgorganic-chemistry.orgorganic-chemistry.org. The process involves the Michael addition of phosphines to 1-(2-nitroaryl)prop-2-ynones, leading to the formation of the desired 3HQs organic-chemistry.org. The synthetic utility of this phosphine-mediated transformation has been demonstrated in the total synthesis of this compound and its derivatives organic-chemistry.orgacs.orgorganic-chemistry.orgorganic-chemistry.org. This highlights a growing trend in organic synthesis toward greener and more efficient routes for producing complex bioactive molecules.

Conclusion and Future Directions in Japonine Research

Summary of Current Knowledge on Japonine

This compound, a prominent quinoline (B57606) alkaloid with the molecular formula C₁₈H₁₇NO₃, has been a subject of increasing scientific interest due to its diverse biological activities. It was initially isolated from the leaves of Orixa japonica researchgate.netjst.go.jp. Structurally, this compound is identified as 3,6-dimethoxy-1-methyl-2-phenyl-quinolin-4-one researchgate.netmitoproteome.orgclockss.org.

Current research highlights several key pharmacological properties of this compound. Notably, it exhibits smooth muscle relaxant activity, demonstrating efficacy comparable to that of papaverine (B1678415) in studies involving rat small intestine muscle jst.go.jpmdma.chnih.gov. Beyond its muscle relaxant effects, this compound has been recognized as a significant bioactive component within Kidney-Tonifying Herbs (KTH), which are traditionally used in treating unexplained recurrent spontaneous abortion (URSA) nih.govresearchgate.net. Investigations into its mechanism of action in this context suggest its involvement in regulating tumor-related signaling pathways, apoptotic signaling pathways, inflammatory responses, angiogenesis, and epithelial metabolic transition nih.govresearchgate.netdntb.gov.ua. Molecular docking studies further indicate a favorable binding interaction between this compound and the matrix metalloproteinase-1 (MMP1) protein, suggesting a potential molecular target nih.gov. Additionally, this compound has been identified among the active compounds in the Eucommia ulmoides–Dipsaci Radix herbal pair, which is explored for its potential therapeutic effects on osteoporosis rsc.org. The total synthesis of this compound has been successfully achieved, with recent advancements in synthetic methodologies, including a phosphine-mediated redox cyclization approach, offering more efficient routes for its production and the synthesis of its analogs clockss.orgiisermohali.ac.inorganic-chemistry.org.

Identification of Key Research Gaps and Challenges

Despite the progress in understanding this compound, several research gaps and challenges remain that warrant further investigation. While synthetic routes to this compound have been established, earlier synthetic approaches faced challenges related to regiochemical control mdma.ch. Although newer methods, such as phosphine-mediated redox cyclization, aim to overcome these issues, optimizing and scaling up these syntheses for practical applications may still present hurdles organic-chemistry.org.

A significant gap exists in the comprehensive elucidation of this compound's molecular mechanisms of action across all its observed biological activities. For instance, while network pharmacology and molecular docking have implicated this compound in specific pathways for URSA treatment, further rigorous in vitro and in vivo experimental corroboration is essential to validate these findings nih.govfrontiersin.org. Furthermore, a critical challenge identified in studies involving complex herbal formulations containing this compound is the lack of detailed toxicological information and biosafety evaluations for specific ingredients, which is crucial for potential clinical applications frontiersin.org. The precise atomic-level interactions and downstream signaling cascades for all its reported effects are not yet fully understood, limiting the rational design of more potent or selective derivatives.

Future Prospects for Fundamental and Applied this compound Research

The future of this compound research holds considerable promise, spanning both fundamental scientific inquiry and applied therapeutic development. Addressing the identified gaps will pave the way for a more profound understanding and broader utilization of this intriguing compound.

Interdisciplinary Approaches in this compound Studies

Future research on this compound will greatly benefit from expanded interdisciplinary collaborations. The existing network pharmacology and molecular docking studies on this compound's role in KTH for URSA already exemplify the power of such approaches, integrating traditional medicine concepts with modern computational and molecular biology techniques nih.govresearchgate.net. Moving forward, deeper collaborations between organic chemists, pharmacologists, computational biologists, and clinicians will be crucial. This includes integrating advanced analytical chemistry techniques for isolation and characterization, alongside sophisticated biological assays to validate and expand upon initial findings. The application of "One Health" principles, which consider the interconnectedness of human, animal, and environmental health, could also provide a broader framework for investigating this compound's potential impacts and sources nih.govnih.gov. Such interdisciplinary efforts are vital for translating basic scientific discoveries into tangible applications.

Advancements in Synthetic and Biosynthetic Pathways Elucidation

Continued advancements in synthetic chemistry will be pivotal for developing more efficient, sustainable, and scalable methods for this compound production and the creation of novel analogs with enhanced pharmacological profiles. The recently developed phosphine-mediated redox cyclization method represents a significant step towards this goal, offering a metal-free and acid/base-free alternative for synthesizing this compound and its derivatives organic-chemistry.org. Beyond chemical synthesis, the elucidation of this compound's complete biosynthetic pathway in Orixa japonica is a critical future direction. Advances in genomics, metabolomics, and chemoproteomics are revolutionizing the discovery of biosynthetic enzymes and pathways for complex natural products nih.govfrontiersin.orgdb-thueringen.dejic.ac.uknih.gov. Understanding how Orixa japonica naturally produces this compound could enable the development of engineered biosynthesis platforms, such as microbial fermentation or plant cell cultures, for sustainable and cost-effective production, reducing reliance on traditional plant extraction methods and addressing environmental concerns frontiersin.orgdb-thueringen.de.

Refined Understanding of Molecular Mechanisms at the Atomic Level

A refined understanding of this compound's molecular mechanisms at the atomic level is essential for its rational development as a therapeutic agent. While molecular docking has provided initial insights into its interaction with targets like MMP1 nih.gov, future research should employ advanced structural biology techniques, such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy, to determine the precise binding modes and conformational changes induced by this compound on its target proteins. Kinetic and thermodynamic studies of these interactions will provide quantitative data on binding affinity and specificity. Furthermore, integrating these structural insights with cell-based assays and in vivo models will help to delineate the complete signaling pathways affected by this compound, from initial molecular recognition to cellular and physiological outcomes. This detailed mechanistic understanding will facilitate the design of this compound derivatives with improved potency, selectivity, and reduced off-target effects, opening new avenues for its application in medicine.

Compound Information

Q & A

Q. What analytical techniques are most reliable for isolating and characterizing Japonine from natural sources?

To ensure accurate identification, researchers should employ a combination of chromatographic and spectroscopic methods:

- HPLC-DAD/MS : For initial separation and mass profiling, particularly useful in differentiating this compound from structurally similar alkaloids like echinopsine .

- NMR (1D and 2D) : Critical for resolving stereochemical ambiguities and confirming functional groups. Cross-reference with existing spectral databases to validate purity .

- X-ray crystallography : Recommended for absolute configuration determination if crystalline forms are obtainable. Methodological Note: Always include negative controls (e.g., plant extracts without this compound) to rule out matrix interference .

Q. What in vitro assays are validated for studying this compound’s inhibition of LSD1 KDM1A?

- Fluorescence-based demethylase assays : Measure enzyme activity via substrate conversion rates, using S-adenosyl methionine analogs as cofactors. Include IC₅₀ calculations with dose-response curves .

- Cellular histone methylation profiling (e.g., H3K4me2/me3 levels via Western blot): Confirms functional inhibition in relevant cell lines (e.g., cancer or neuronal models).

- Surface plasmon resonance (SPR) : Quantifies binding kinetics between this compound and LSD1 KDM1A, providing Kd values .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across Alzheimer’s disease versus cancer models?

Contradictions often arise from contextual factors:

- Model specificity : Assess this compound’s blood-brain barrier permeability in Alzheimer’s models versus its tumor penetration in oncology studies. Use pharmacokinetic profiling to compare bioavailability .

- Dose dependency : Conduct meta-analyses of existing studies to identify non-linear efficacy thresholds. For example, low doses may upregulate compensatory pathways in cancer cells .

- Pathway crosstalk : Employ multi-omics (transcriptomics/proteomics) to map off-target interactions, such as unintended modulation of HDACs or other epigenetic regulators .

Q. What experimental designs are optimal for evaluating this compound’s synergistic effects with other LSD1 inhibitors?

- Combinatorial dose-matrix assays : Test this compound with clinical-stage LSD1 inhibitors (e.g., TCP-1) using factorial designs to identify additive/synergistic effects via Chou-Talalay analysis .

- In vivo xenograft models : Prioritize orthotopic models for cancer studies to mimic tumor microenvironment interactions. Measure synergy via tumor growth delay metrics and survival analysis .

- Ethical consideration : Justify animal model use by demonstrating preliminary in vitro synergy and adhering to ARRIVE guidelines for reproducibility .

Q. How should researchers address variability in this compound’s stability during long-term pharmacological studies?

- Stability profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products. Use kinetic modeling to predict shelf-life .

- Formulation optimization : Test this compound in liposomal or nanoparticle carriers to enhance aqueous stability. Compare encapsulation efficiency and release kinetics across formulations .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-response heterogeneity in heterogeneous cell populations?

- Mixed-effects models : Account for intra-experiment variability (e.g., cell passage differences) while estimating population-averaged dose-response curves .

- Cluster analysis : Segment responders/non-responders using unsupervised methods (e.g., k-means) on multi-parametric data (e.g., methylation status, viability) .

- Power analysis : Predefine sample sizes using pilot data to ensure sufficient sensitivity for detecting clinically relevant effect sizes (α=0.05, β=0.2) .

Comparative and Theoretical Frameworks

Q. How does this compound’s mechanism differ from other furoquinoline alkaloids in modulating epigenetic targets?

- Structural docking studies : Compare this compound’s binding poses in LSD1 KDM1A’s catalytic pocket versus arborinine or rutacridone using molecular dynamics simulations .

- Functional genomics : CRISPR-Cas9 knockout of LSD1 in cell lines can isolate this compound-specific effects from broader epigenetic modulation .

Table 1 : Key Methodological Recommendations for this compound Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.